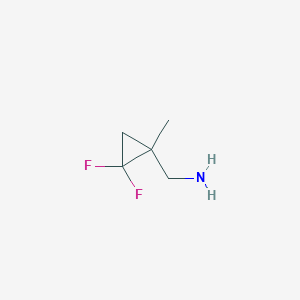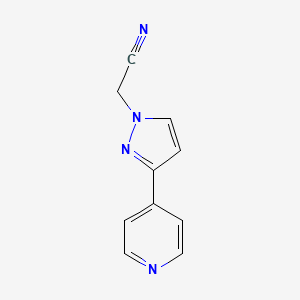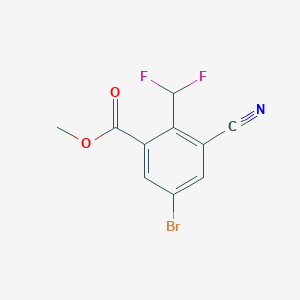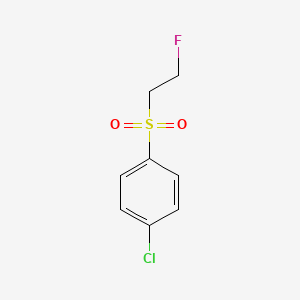
1-Chloro-4-(2-fluoroethanesulfonyl)benzene
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “1-Chloro-4-(2-fluoroethanesulfonyl)benzene” are not available, general methods for synthesizing similar compounds involve nucleophilic substitution reactions . For example, chlorobenzene can react with a concentrated sodium hydroxide solution at temperatures above 350 ºC to form phenol .Aplicaciones Científicas De Investigación
Solubility and Reactivity Studies
- A study explored the solubility of a closely related compound, 1-fluoro-4-(methylsulfonyl)benzene, in various organic solvents at different temperatures. This research provides insights into the solubility characteristics that could be relevant for 1-Chloro-4-(2-fluoroethanesulfonyl)benzene in organic synthesis or material science applications (C. Qian, Yayun Wang, & Xinzhi Chen, 2014).
Nucleophilic Substitution Reactions
- The interaction of 2,4,6-tris(fluorosulfonyl)chlorobenzene with various nucleophiles demonstrates the high reactivity of such compounds due to electron-withdrawing groups. This study is valuable for understanding the chemical behavior of fluorosulfonyl and chlorobenzene groups in nucleophilic substitution reactions, which could be extrapolated to the compound (A. A. Filatov, V. Boiko, & Y. Yagupolskii, 2012).
Fluorescence Applications
- Research on benzene derivatives for fluorescent dyes and luminescent materials highlighted a novel architecture based on benzene, which demonstrates high emission and photostability. This suggests potential applications of similar structured compounds like this compound in developing new fluorescent materials (Teruo Beppu, Kosuke Tomiguchi, A. Masuhara, Yong‐Jin Pu, & H. Katagiri, 2015).
Proton Exchange Membranes
- The synthesis of fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures was reported for highly conducting and stable proton exchange membranes. Such research indicates the importance of fluorosulfonyl groups in enhancing the performance of materials for energy applications, relevant to the functionalities present in this compound (Dong-Hyeon Kim, I. Park, & Dong-Hoon Lee, 2020).
Mecanismo De Acción
Target of Action
The primary target of 1-Chloro-4-(2-fluoroethanesulfonyl)benzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to a benzene ring, which plays a crucial role in various chemical reactions .
Mode of Action
this compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, replaces a group of atoms in another molecule . The compound can react via an SN2 pathway for primary benzylic halides, while secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound affects the biochemical pathways involving reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with these pathways can lead to various downstream effects, such as the formation of new compounds or intermediates .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. For instance, in reactions at the benzylic position, the compound can lead to the formation of new compounds or intermediates . These new entities can have various effects on cellular functions, depending on their specific properties and the cells they interact with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect the compound’s reactivity. Additionally, factors such as temperature, pH, and the presence of light can also influence the compound’s stability and reactivity .
Análisis Bioquímico
Biochemical Properties
1-Chloro-4-(2-fluoroethanesulfonyl)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as an electrophile . The interactions with enzymes and proteins often involve the formation of covalent bonds, leading to modifications in the activity of these biomolecules. The nature of these interactions can vary, but they typically involve the formation of stable complexes that can alter the biochemical pathways in which these enzymes and proteins are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cytotoxic effects in certain cell lines, such as Chinese hamster ovary cells . This cytotoxicity can lead to changes in cell viability and proliferation, impacting overall cellular health. Additionally, the compound can modulate gene expression, leading to alterations in the production of key proteins involved in cellular metabolism and signaling.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as an electrophile in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on enzymes and proteins . This can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce toxic or adverse effects. For example, studies have shown that high doses of similar compounds can lead to significant toxicity in animal models, including liver and kidney damage . The threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are critical for the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the overall bioavailability and efficacy of the compound, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s ability to interact with specific biomolecules and exert its biological effects. For example, localization to the nucleus can enhance the compound’s ability to modulate gene expression, while localization to the mitochondria can influence cellular metabolism.
Propiedades
IUPAC Name |
1-chloro-4-(2-fluoroethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXIJOLZVQIOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



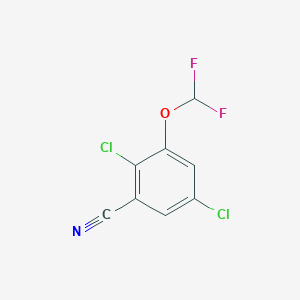
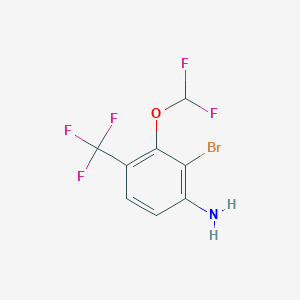

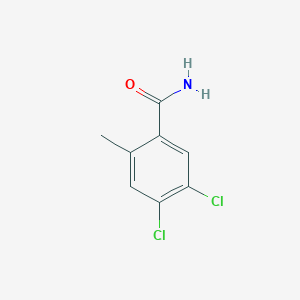
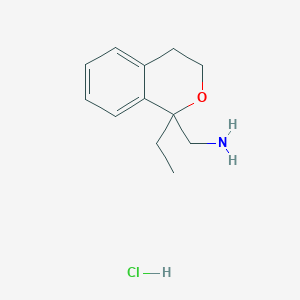


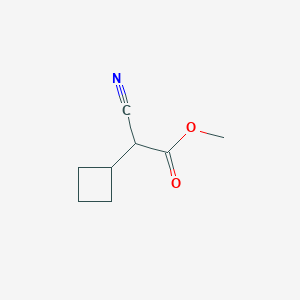
![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)

